CID 23268914

Description

CID 23268914 is a chemical compound identified in the context of essential oil research, specifically within the vacuum distillation fractions of Citrus essential oil (CIEO) . Its structural characterization has been performed using Gas Chromatography-Mass Spectrometry (GC-MS), as evidenced by the total ion chromatogram and mass spectrum provided in Figure 1 of . The compound’s chemical structure (Figure 1A in ) indicates the presence of functional groups common in terpenoids or oxygenated derivatives, which are typical constituents of citrus essential oils .

Properties

InChI |

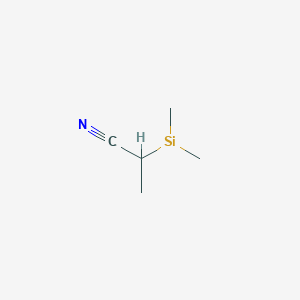

InChI=1S/C5H10NSi/c1-5(4-6)7(2)3/h5H,1-3H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONCMZVEXGPAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)[Si](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40794279 | |

| Record name | 2-(Dimethylsilyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40794279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64757-01-3 | |

| Record name | 2-(Dimethylsilyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40794279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Nitriles can be made by dehydrating amides. This is achieved by heating a solid mixture of the amide and phosphorus (V) oxide (P₄O₁₀).

From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.

Industrial Production Methods

Industrial production methods for 2-(Dimethylsilyl)propanenitrile typically involve large-scale synthesis using the aforementioned routes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH₄).

Hydrolysis: Nitriles undergo hydrolysis in the presence of dilute acid or alkali to form carboxylic acids.

Substitution: Nitriles can participate in nucleophilic substitution reactions, where the -CN group is replaced by other functional groups.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) followed by acidification.

Substitution: Potassium cyanide (KCN) in ethanol.

Major Products Formed

Reduction: Primary amines.

Hydrolysis: Carboxylic acids.

Substitution: Various substituted nitriles.

Scientific Research Applications

2-(Dimethylsilyl)propanenitrile has several applications in scientific research:

Organic Synthesis: Used as a building block for synthesizing more complex molecules.

Materials Science: Utilized in the production of silicon-containing polymers and as a precursor for silyl-protected nitrogen-containing compounds.

Catalysis: Involved in catalytic hydrosilylation and hydroborylation reactions.

Mechanism of Action

The mechanism of action for 2-(Dimethylsilyl)propanenitrile in various reactions typically involves the nucleophilic attack on the carbon-nitrogen triple bond (C≡N). For example, in reduction reactions, the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion, which is then further reduced to a primary amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

CID 23268914 shares structural similarities with oscillatoxin derivatives, a class of marine cyanobacterial toxins (e.g., oscillatoxin D, CID 101283546; 30-methyl-oscillatoxin D, CID 185389) . However, key distinctions exist:

- Functional Groups: Oscillatoxins feature polyether ladder structures with methyl and hydroxyl groups, whereas this compound’s GC-MS profile suggests a simpler terpenoid backbone with possible ester or carbonyl moieties .

- Molecular Weight : this compound’s molecular weight, inferred from its retention time in GC-MS (Figure 1B), is likely lower than oscillatoxins, which exceed 600 Da due to their complex polycyclic frameworks .

Analytical and Pharmacological Properties

Key Research Findings

- This compound : Concentrated in specific CIEO fractions during vacuum distillation (Figure 1C), suggesting volatility and thermal stability suited for industrial extraction . Its lack of reported toxicity contrasts sharply with oscillatoxins, which exhibit potent bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.